molecular formula C24H18FN3O3S B6522637 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one CAS No. 896698-47-8

2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B6522637
CAS No.: 896698-47-8
M. Wt: 447.5 g/mol
InChI Key: XGENEBNLWKASHO-UHFFFAOYSA-N
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Description

The compound 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one is a quinazoline derivative characterized by a sulfanyl (-S-) linker and a 4-fluorophenyl ethanone moiety. The 2-sulfanyl group may enhance reactivity or serve as a site for further functionalization. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and lipophilicity .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O3S/c25-17-8-6-16(7-9-17)20(29)13-32-24-27-19-4-2-1-3-18(19)23(28-24)26-12-15-5-10-21-22(11-15)31-14-30-21/h1-11H,12-14H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGENEBNLWKASHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16FN3O2SC_{18}H_{16}FN_3O_2S, with a molar mass of approximately 345.4 g/mol. The structure features a quinazoline core , which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC18H16FN3O2SC_{18}H_{16}FN_3O_2S
Molar Mass345.4 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.

The proposed mechanism involves the inhibition of kinase pathways that are crucial for cancer cell survival and proliferation. Specifically, it is suggested that the compound may act as an inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways, leading to decreased tumor growth and angiogenesis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various bacterial strains. Preliminary studies indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Summary of Biological Activities

Activity TypeResult
AnticancerSignificant inhibition in vitro against multiple cancer cell lines
AntimicrobialModerate activity against Gram-positive bacteria

Study 1: Anticancer Efficacy

In a study conducted by El Shehry et al., quinazoline derivatives were synthesized and tested for their anticancer efficacy. The compound was part of a broader investigation into quinazoline-based agents, revealing IC50 values in the low micromolar range against breast cancer cells (MCF-7) .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar compounds indicated that derivatives containing benzodioxole structures exhibited enhanced activity against S. aureus. The study utilized disk diffusion methods to assess efficacy, highlighting the potential for developing new antimicrobial agents from this chemical class .

Comparison with Similar Compounds

Triazole Derivatives

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the sulfanyl-ethanone motif but feature a triazole core. The phenylsulfonyl substituent in this compound may increase polarity compared to the benzodioxolyl group in the target compound, affecting solubility .

Imidazole Derivatives

2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone () contains an imidazole core with a benzyl group and a 4-fluorophenyl substituent. The imidazole’s smaller size and basic nitrogen may influence pharmacokinetics, while the pyrrolidinylcarbonyl group introduces conformational flexibility absent in the target compound .

Oxazole Derivatives

Synthetic 1,3-oxazole derivatives () with sulfonylphenyl substituents highlight the role of heterocycle size in cytotoxicity.

Substituent Effects

  • Benzodioxolyl vs. Phenylsulfonyl : The benzodioxolyl group in the target compound is electron-donating, which may enhance π-π stacking interactions compared to the electron-withdrawing phenylsulfonyl group in .
  • 4-Fluorophenyl : Common in and , this group improves lipophilicity and resistance to oxidative metabolism, a feature shared with the target compound .

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